
3-Iodopentafluoropropene-1
Overview
Description
The compound 3-Iodopentafluoropropene-1 is a fluorinated alkene with an iodine substituent, which is a part of a broader class of polyfluorinated compounds. These compounds are of significant interest due to their unique chemical properties, which make them useful in various applications, including materials science and organic synthesis.
Synthesis Analysis
The synthesis of related fluorinated cyclopropenes, such as 3,3-difluoro-1-iodocyclopropenes, has been achieved through a [1 + 2] cycloaddition reaction of 1-iodoalkynes with difluorocarbene. This process involves the decomposition of FSO(2)CF(2)COOSiMe(3) in the presence of NaF at elevated temperatures, yielding the desired products in good yields . Additionally, novel hypervalent iodine-based compounds with a trifluoromethyl group have been synthesized through nucleophilic ligand substitution, which could be related to the synthesis of 3-Iodopentafluoropropene-1 .
Molecular Structure Analysis
The molecular structure of related hypervalent iodine compounds has been elucidated using NMR spectroscopy and X-ray crystallography. These compounds often exhibit a T-shaped geometry at the iodine atom . For polyfluoroacylmethylenephthalides, the structures have been determined by heteronuclear NMR spectroscopy and NOE experiments, indicating that such techniques could also be applied to analyze the structure of 3-Iodopentafluoropropene-1 .
Chemical Reactions Analysis
The reactivity of similar iodofluorinated compounds has been explored in various chemical reactions. For instance, 3,3-difluoro-1-iodocyclopropenes can undergo trifluoromethylation and functionalization via the Heck reaction . Additionally, electrophilic trifluoromethylthiolation reactions have been performed using hypervalent trifluoromethylthio-iodine(III) reagents . The reactions of 3,3-difluoro-1-iodo-2-phenylcyclopropene with thiolate ions have been shown to proceed via a vinylic SRN1 mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often characterized by their stability and reactivity. For example, the presence of electron-withdrawing fluorine atoms can significantly affect the acidity, lipophilicity, and overall reactivity of the molecule. The synthesis of 3-polyfluoroacylmethylenephthalides and their behavior in solution, including isomer interconversion and ring-chain tautomerism, provides insights into the dynamic nature of such compounds . The reactivity of trifluoropropene derivatives in 1,3-dipolar cycloadditions further demonstrates the versatility of fluorinated alkenes in organic synthesis .
Scientific Research Applications
Polymerization Applications
The compound Vinylpentafluorocyclopropane, derived from 1,1,2-trifluoro-4-bromobutene and hexafluoropropylene oxide, exhibits exceptional polymerization properties under radical conditions. This rapid polymerization generates highly crystalline Z-fluoropolyolefin, which is useful for cross-linking and grafting applications, offering an alternative to obtain fluoropolymers that are challenging to produce by other methods (Yang, 2003).
Synthesis of Fluoroorganic Compounds
3,3-Difluoro-1-iodocyclopropenes, synthesized through a cycloaddition reaction involving 1-iodoalkynes and difluorocarbene, demonstrate diverse reactivity. These iodides are useful for trifluoromethylation and can undergo functionalization via the Heck reaction. Their hydrolytic reactions under acidic conditions have also been explored, indicating potential applications in the synthesis of complex fluoroorganic structures (Xu & Chen, 2002).
Intermolecular Aggregate Formation
1-Iodoperfluoroheptane forms stable aggregates with tetramethylethylenediamine, showcasing the unique behavior of iodopentafluorobenzene and other 1-iodoperfluoroalkanes. These aggregates are characterized by exceptionally short N⋯I interactions and interdigitation of perfluorocarbon and hydrocarbon modules. This highlights their significance in understanding intermolecular interactions in perfluorocarbon systems (Fontana et al., 2002).
Solvent Applications in Hypervalent Iodine Chemistry
1,1,1,3,3,3-Hexafluoroisopropanol and 2,2,2-trifluoroethanol are identified as unique solvents facilitating phenolic oxidations mediated by hypervalent iodine. They stabilize reactive cationic intermediates, highlighting their role in hypervalent iodine chemistry and broader organic syntheses. This demonstrates the utility of fluoroalcohols in facilitating complex chemical transformations (Dohi, Yamaoka, & Kita, 2010).
Applications in Carbon Nanotube and Graphene Syntheses
The study of carbon nanotubes and graphene reveals their potential in photocatalysis, electrochemistry, electronics, and sensor technologies. Three-dimensional architectures and aerogels containing carbon allotropes demonstrate enhanced efficacy compared to two-dimensional structures, showing significant promise in material science applications (Nardecchia et al., 2013).
Polyvalent Iodine Chemistry
Polyvalent iodine compounds, including iodine(III) and iodine(V) derivatives, are integral in organic synthesis for various oxidative transformations. Their development has opened avenues in synthetic chemistry, especially in oxidizing reagents and polymer-supported hypervalent iodine reagents. This area of study is crucial for understanding the role of iodine in organic synthesis and development of new methodologies (Zhdankin & Stang, 2008).
Safety And Hazards
3-Iodopentafluoropropene-1 can cause skin and eye irritation and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It should be stored in a well-ventilated place and the container should be kept tightly closed .
properties
IUPAC Name |
1,1,2,3,3-pentafluoro-3-iodoprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F5I/c4-1(2(5)6)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUXNHPLNYUXPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(F)(F)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379438 | |
| Record name | 3-Iodopentafluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodopentafluoropropene-1 | |
CAS RN |
431-65-2 | |
| Record name | 1,1,2,3,3-Pentafluoro-3-iodo-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodopentafluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoro(3-iodoprop-1-ene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 3-Iodopentafluoropropene-1 serves as a crucial building block in the synthesis of perfluorodienes. [] The molecule can undergo a coupling reaction, effectively connecting two units of 3-Iodopentafluoropropene-1 and forming a carbon-carbon bond. This coupling reaction leads to the formation of perfluorohexadiene. Furthermore, through telomerization reactions with chlorotrifluoroethylene and tetrafluoroethylene, 3-Iodopentafluoropropene-1 acts as a precursor for longer perfluorodienes like perfluoroheptadiene-1,6 and perfluorooctadiene-1,7. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

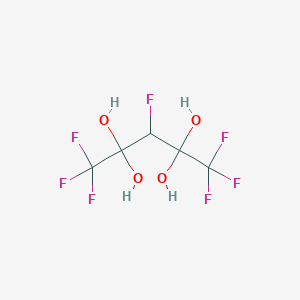
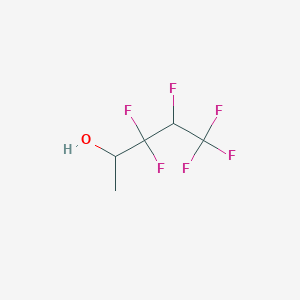

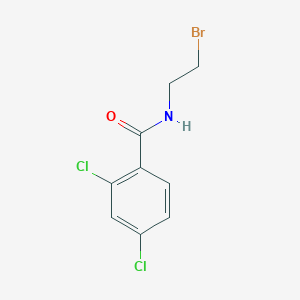
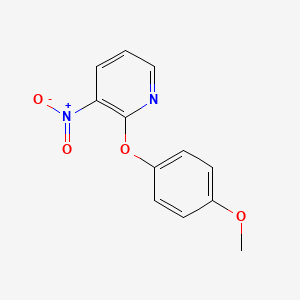
![2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol](/img/structure/B1305516.png)
![5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1305518.png)
![4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid](/img/structure/B1305526.png)
![5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1305527.png)

![1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305538.png)
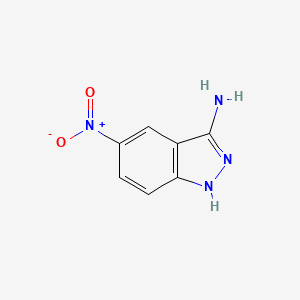
![4-(3-Chloro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305540.png)
![4-(2,3-Dimethoxy-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305541.png)